Product packaging for 2-bromo-3,4-dimethylaniline(Cat. No.:CAS No. 1799434-68-6)

2-bromo-3,4-dimethylaniline

Cat. No.: B6205739
CAS No.: 1799434-68-6
M. Wt: 200.1
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Description

2-Bromo-3,4-dimethylaniline (CAS 1799434-68-6) is an organic compound with the molecular formula C8H10BrN and a molecular weight of 200.08 g/mol . It is a brominated and methylated aniline derivative designed for use in laboratory research and chemical synthesis. This compound serves as a versatile building block, particularly in the synthesis of more complex nitrogen-containing heterocycles. Aniline derivatives similar to this compound are important precursors for value-added chemicals and are used in the construction of ligands, such as those for N-heterocyclic carbenes (NHCs), which can be fine-tuned for use in transition metal catalysis . As a substituted aniline, it may also find application in materials science, for instance in the development of conductive polymers like polyaniline, or in crystal engineering studies due to its potential to engage in hydrogen bonding . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material in accordance with appropriate laboratory safety protocols.

Properties

CAS No.

1799434-68-6

Molecular Formula

C8H10BrN

Molecular Weight

200.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 3,4 Dimethylaniline

Direct Bromination Strategies

Alternative Brominating Agents and Reagents

Bromine Monochloride (BrCl) Applications

Bromine monochloride (BrCl) serves as a potent and selective electrophilic brominating agent. As a polar interhalogen compound, it is more reactive than molecular bromine (Br₂) due to the polarization of the Br-Cl bond, which enhances the electrophilic character of the bromine atom. This increased reactivity allows for bromination reactions to occur under milder conditions, often with improved regioselectivity.

In the context of synthesizing 2-bromo-3,4-dimethylaniline, the starting material would be 3,4-dimethylaniline (B50824). The amino group (-NH₂) is a strong activating, ortho-, para-directing group. However, the para position is blocked by a methyl group. Therefore, electrophilic substitution is directed to the ortho positions (2 and 6). The steric hindrance from the adjacent methyl group at position 3, combined with the electronic activation from the amino group, favors substitution at the 2-position.

The reaction is typically carried out in an inert solvent, such as a chlorinated hydrocarbon (e.g., dichloromethane) or acetic acid, at or below room temperature to control the reaction's exothermicity and minimize the formation of byproducts. The stoichiometry of BrCl is carefully controlled to favor monosubstitution.

Table 1: Representative Conditions for Bromination using BrCl

ParameterValue
Substrate 3,4-Dimethylaniline
Reagent Bromine Monochloride (BrCl)
Solvent Dichloromethane or Acetic Acid
Temperature 0°C to Room Temperature
Key Feature High reactivity and selectivity for the ortho position.
Bromide Salts and Oxidative Bromination

Oxidative bromination represents a more environmentally benign alternative to using hazardous reagents like molecular bromine. This method generates the electrophilic bromine species in situ from a stable bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), through the action of an oxidant. researchgate.netccspublishing.org.cn This approach avoids the handling and storage of highly corrosive and toxic elemental bromine.

Common oxidants used in these systems include hydrogen peroxide (H₂O₂), sodium bromate (B103136) (NaBrO₃), or persulfates. The reaction is typically conducted in an acidic medium, which is essential for the oxidation process. researchgate.net For instance, the combination of KBr and H₂O₂ in the presence of an acid like hydrochloric acid generates electrophilic bromine. epa.gov

For the synthesis of this compound, 3,4-dimethylaniline is dissolved in a suitable solvent, and the bromide salt is added, followed by the slow addition of the oxidant. The reaction conditions, such as temperature, pH, and stoichiometry, are optimized to maximize the yield of the desired monobrominated product and control selectivity. The strong ortho-directing influence of the amine group in 3,4-dimethylaniline again favors the formation of this compound. A variety of anilines can be effectively brominated using these methods. ccspublishing.org.cnepa.gov

Table 2: Research Findings on Oxidative Bromination of Anilines

Oxidant SystemSubstrate TypeTypical ConditionsOutcomeReference
KBr / H₂O₂ / HClSubstituted AnilinesAqueous/Acidic Medium, Room Temp.Good yields of mono- or poly-brominated products. researchgate.netepa.gov
KBr / ZnAl-BrO₃⁻-LDHsSubstituted AnilinesAcetic Acid/Water, Ambient Temp.High yields and selectivity for bromoanilines. ccspublishing.org.cn
NaBr / Nitric AcidActivated AromaticsLiquid-Liquid, Two-Phase SystemEffective bromination under ambient conditions. researchgate.net

Indirect Synthetic Pathways

Indirect routes to this compound involve the synthesis of an intermediate which is then converted to the final product. These methods are particularly useful when direct bromination is unselective or leads to undesired side reactions.

Reduction of Nitro Precursors

A common and highly effective indirect strategy is the reduction of a corresponding nitro compound. In this case, the precursor would be 2-bromo-3,4-dimethyl-1-nitrobenzene (B3183586). The nitro group is a strong deactivating group, which allows for selective bromination of the precursor (3,4-dimethyl-1-nitrobenzene) before the electron-donating amine group is introduced. The final step is the reduction of the nitro group to an amino group.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes to anilines. mt.com The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. nih.gov This process is often carried out under mild to moderate pressure and temperature. sciencepublishinggroup.comjournalspub.info

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. nih.govsciencepublishinggroup.com The choice of catalyst and solvent (typically ethanol, methanol, or ethyl acetate) can influence the reaction rate and selectivity. For the synthesis of this compound, the precursor 2-bromo-3,4-dimethyl-1-nitrobenzene is hydrogenated. This method is highly chemoselective, meaning the nitro group can be reduced without affecting the bromine substituent or the aromatic ring. The process is generally high-yielding and produces water as the only byproduct. mt.com

Table 3: Catalytic Systems for Nitroarene Reduction

CatalystHydrogen SourceTypical SolventTemperaturePressureReference
Ni on Alumina-SilicateH₂Ethanol70–130°C4–10 bar sciencepublishinggroup.comjournalspub.info
Pd/CH₂Ethanol/MethanolRoom Temp. - 80°C1–50 bar nih.gov
Ru–Pd/C₃N₄H₂THF80°C3 MPa (30 bar) nih.gov
Au/TiO₂ or Au/Fe₂O₃H₂Batch ReactorVariesH₂ pressure springernature.com

Classic chemical reduction methods using metals in acidic media provide another robust route to anilines from nitroarenes. These reactions, often referred to as Bechamp reductions, are widely used in both laboratory and industrial settings.

This strategy involves dissolving the nitro precursor (2-bromo-3,4-dimethyl-1-nitrobenzene) in an acidic solution and adding a reducing metal. Common systems include iron in acetic acid (Fe/CH₃COOH), tin in hydrochloric acid (Sn/HCl), and zinc in hydrochloric acid (Zn/HCl). The metal acts as an electron donor, and the acid provides the protons required for the reduction of the nitro group. While effective, these methods generate stoichiometric amounts of metal salt byproducts, which require appropriate disposal. The choice of metal and acid can be tailored based on the substrate's sensitivity and the desired reaction conditions.

Table 4: Metal-Mediated Reduction Systems for Nitroarenes

MetalAcidic MediumKey Features
Iron (Fe)Acetic Acid or Hydrochloric AcidInexpensive, commonly used in industry.
Tin (Sn)Hydrochloric AcidHighly effective, forms stannate salts.
Zinc (Zn)Hydrochloric Acid or Acetic AcidPowerful reducing agent, can be used for sensitive substrates.

Halogen Exchange Reactions for Bromine Introduction

Halogen exchange reactions, such as the aromatic Finkelstein reaction, offer a pathway to introduce a bromine atom by replacing another halogen (typically chlorine or iodine) on the aromatic ring. This method would be applicable if a precursor like 2-chloro-3,4-dimethylaniline (B2757102) or 2-iodo-3,4-dimethylaniline were more readily available than the bromo-derivative.

These transformations are typically mediated by a catalyst, often a copper(I) or nickel(II) salt. For instance, reacting an aryl iodide or chloride with a bromide salt like copper(I) bromide (CuBr) can facilitate the exchange. The reaction conditions, including solvent (e.g., DMF, NMP) and temperature, are crucial for driving the equilibrium towards the desired product. While less direct, this pathway can be a valuable strategic option in a multi-step synthesis, particularly when specific regiochemistry is required that is not easily achieved through direct bromination.

Table 5: Examples of Aryl Halide Exchange Methodologies

Catalyst/Reagent SystemSubstrateProductConditions
Nickel(II) bromide (NiBr₂)Aryl iodide/chlorideAryl bromideDMF, 170°C
Copper(I) iodide (CuI) / KIAryl bromideAryl iodideDomino halogen exchange/cyanation
Photo-induced (UV light) / NaIAryl bromideAryl iodideAcetonitrile (B52724), Room Temp.

Multi-Step Synthesis from Simpler Building Blocks

The construction of this compound can be achieved by assembling the molecule from more basic, readily available chemical precursors. These multi-step strategies involve the sequential introduction of amino, methyl, and bromo functional groups onto an aromatic ring.

Strategies Involving Ortho-Functionalization

A logical synthetic pathway can be devised starting from o-xylene (B151617) (1,2-dimethylbenzene). This approach builds the molecule by adding the required functional groups in a controlled sequence.

A plausible synthesis route is as follows:

Nitration of o-xylene: The synthesis can commence with the electrophilic nitration of o-xylene. This reaction introduces a nitro group (-NO2) onto the benzene (B151609) ring. The directing effects of the two methyl groups primarily guide the nitration to position 4, yielding 3,4-dimethyl-1-nitrobenzene.

Reduction of the Nitro Group: The resulting nitro-compound is then subjected to a reduction reaction to convert the nitro group into a primary amine (-NH2). Common methods for this transformation include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or chemical reduction with reagents such as tin or iron in acidic media. This step produces 3,4-dimethylaniline.

Ortho-Bromination: The final step is the selective bromination of 3,4-dimethylaniline at the position ortho to the amino group. The amino group is a powerful activating group and directs electrophiles to the ortho and para positions. Since the para position is already occupied by a methyl group, bromination preferentially occurs at the ortho position (position 2), yielding the target molecule, this compound.

This building-block strategy allows for the methodical construction of the target compound from a simple hydrocarbon precursor.

Sequential Functionalization Approaches

An alternative and more direct multi-step synthesis involves the sequential functionalization of a pre-existing aniline (B41778) derivative. The most common and practical approach starts with 3,4-dimethylaniline, which is commercially available.

The key step in this sequence is the electrophilic aromatic substitution, specifically the bromination of the aromatic ring. The amino group of the aniline is a strong activating group, making the ring highly susceptible to electrophilic attack.

Common brominating agents for this transformation include:

Molecular Bromine (Br2): Often used in a solvent like acetic acid or dichloromethane. While effective, it can sometimes lead to polybromination due to the high reactivity of the aniline substrate. prepchem.comresearchgate.net

N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine, often used to prevent over-bromination.

The reaction proceeds by the attack of the electron-rich aromatic ring on the electrophilic bromine source. The strong ortho-, para-directing nature of the amino group, combined with the steric hindrance and electronic properties of the two methyl groups, directs the bromine atom to the C-2 position, ortho to the amine. researchgate.net

Table 1: Representative Reaction for Sequential Bromination

Starting MaterialReagentSolventProductTypical Yield
3,4-DimethylanilineN-Bromosuccinimide (NBS)AcetonitrileThis compoundGood to Excellent
3,4-DimethylanilineBromine (Br₂)Acetic AcidThis compoundModerate to Good

This sequential functionalization approach is often preferred for its efficiency, typically involving fewer steps than building the molecule from a simple hydrocarbon.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Methodologies

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. For the synthesis of compounds like this compound, solvent-free methodologies are being explored.

Solid-State Reactions: Research has shown that electrophilic brominations of anilines can be carried out in the solid state. rsc.orgrsc.org This can be achieved by grinding the solid aniline reactant with a solid brominating agent, such as pyridinium (B92312) hydrobromide perbromide, or by reacting the solid aniline with gaseous bromine. rsc.org These methods can lead to higher yields and selectivities compared to solution-based reactions and completely eliminate the need for a reaction solvent. rsc.orgrsc.org The primary benefit is the avoidance of solvents during the reaction, simplifying purification, which may only require washing the product rather than energy-intensive chromatographic separation. rsc.org

Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylpyridinium (B1228570) tribromide, can serve as both the brominating reagent and the reaction medium. researchgate.net This approach avoids conventional organic solvents, and the ionic liquid can often be recycled after the reaction. researchgate.net

Catalyst Development for Sustainable Synthesis

Sustainable catalyst development focuses on replacing stoichiometric reagents and hazardous catalysts with more environmentally benign and efficient alternatives.

Chemoenzymatic Synthesis: A green approach to producing the 3,4-dimethylaniline precursor involves the use of enzymes. Nitroreductase (NR) enzymes can selectively reduce the nitro group of 3,4-dimethyl-1-nitrobenzene to an amine under mild, aqueous conditions at room temperature and atmospheric pressure. nih.govacs.orgresearchgate.net This biocatalytic method avoids the need for high-pressure hydrogen gas and expensive, resource-intensive precious-metal catalysts (e.g., palladium) typically used in traditional hydrogenations. nih.govacs.org Immobilizing the enzyme allows for its reuse in continuous flow reactors, further enhancing the sustainability of the process. nih.govacs.org

Heterogeneous Catalysis: The use of solid, reusable catalysts (heterogeneous catalysts) is a cornerstone of green chemistry. For amination and bromination reactions, zeolites have been explored as shape-selective catalysts that can improve regioselectivity (e.g., favoring para-substitution) and can be easily separated from the reaction mixture by filtration and reused. rsc.org For the reduction of nitroarenes to anilines, various metal-based heterogeneous catalysts are being developed that offer high efficiency and can be recycled multiple times. nih.gov Photocatalysis, using energy from light to drive the reaction, also offers a sustainable alternative to traditional thermal processes for aniline synthesis. nih.govbohrium.com

Benign Catalytic Bromination: To avoid the use of hazardous molecular bromine, catalytic systems using alkali metal bromides (like KBr) in conjunction with an oxidant (like H2O2 or Na2S2O8) are employed. ccspublishing.org.cnresearchgate.net These systems generate the electrophilic bromine species in situ in catalytic amounts, reducing the risks associated with handling and transporting liquid bromine. ccspublishing.org.cnresearchgate.net

Atom Economy Considerations in Synthetic Route Design

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. The ideal reaction has a 100% atom economy, where all atoms from the reactants are found in the product.

Electrophilic aromatic substitution reactions, such as the bromination of 3,4-dimethylaniline, are inherently atom-inefficient. In this reaction, a hydrogen atom on the aromatic ring is replaced by a bromine atom.

Consider the reaction using molecular bromine (Br₂): C₈H₁₁N + Br₂ → C₈H₁₀BrN + HBr

In this process, for every molecule of this compound (C₈H₁₀BrN) produced, a molecule of hydrogen bromide (HBr) is generated as a byproduct. This means that a significant portion of the mass of the reactants does not end up in the desired product, leading to a lower atom economy.

Table 2: Atom Economy Calculation for the Bromination of 3,4-Dimethylaniline

ReactantsFormulaMolar Mass ( g/mol )ProductFormulaMolar Mass ( g/mol )
3,4-DimethylanilineC₈H₁₁N121.18This compoundC₈H₁₀BrN200.08
BromineBr₂159.80Hydrogen BromideHBr80.91
Total Mass of Reactants 280.98 Total Mass of Products 280.99

Calculation:

Percent Atom Economy = (Molar Mass of Desired Product / Total Molar Mass of All Reactants) x 100

Percent Atom Economy = (200.08 / 280.98) x 100 ≈ 71.2%

This calculation demonstrates that nearly 29% of the reactant mass is converted into the HBr byproduct, which is considered waste unless it can be captured and utilized elsewhere. Designing synthetic routes that favor addition or rearrangement reactions over substitution reactions is a key goal in green chemistry to maximize atom economy.

Reactivity and Reaction Mechanisms of 2 Bromo 3,4 Dimethylaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline portion of the molecule is highly activated towards electrophiles due to the strong electron-donating nature of the amino group. The two methyl groups further enhance the electron density of the ring. Consequently, electrophilic aromatic substitution (EAS) is a primary reaction pathway for this compound.

While specific nitration studies on 2-bromo-3,4-dimethylaniline are not extensively documented in dedicated literature, the regiochemical outcome can be predicted based on established principles of electrophilic aromatic substitution. The directing effects of the substituents determine the position of nitration.

Amino Group (-NH₂): Strongly activating and ortho, para-directing.

Methyl Groups (-CH₃): Activating and ortho, para-directing.

Bromo Group (-Br): Deactivating but ortho, para-directing.

The available positions for substitution are C5 and C6. The amino group directs ortho to C6 and para to C5. The methyl group at C3 directs ortho to C2 (blocked) and C4 (blocked). The methyl group at C4 directs ortho to C3 (blocked) and C5. The bromo group at C2 directs ortho to C3 (blocked) and para to C5.

Considering these influences, the C5 and C6 positions are the most activated. The C6 position is ortho to the powerful amino directing group. The C5 position is para to the amino group and ortho to the C4-methyl group. Steric hindrance from the adjacent methyl group at C3 might slightly disfavor substitution at C6. However, the para-directing effect of the amino group to the C5 position is strong. Therefore, a mixture of 2-bromo-3,4-dimethyl-5-nitroaniline and 2-bromo-3,4-dimethyl-6-nitroaniline (B1373782) would be the expected products.

It is crucial to control reaction conditions, as nitration of anilines in strong acid can lead to the formation of anilinium ions (-NH₃⁺), which are strongly deactivating and meta-directing, potentially altering the product distribution. researchgate.net Protecting the amine group, for instance by acetylation to form an amide, can be used to moderate the reaction and improve regioselectivity. researchgate.net

Similar to nitration, specific studies on the sulfonation and further halogenation of this compound are sparse. The outcomes of these reactions are also dictated by the directing effects of the existing substituents.

Sulfonation: This reaction, typically carried out with fuming sulfuric acid, would be expected to substitute at the most sterically accessible and electronically activated positions, likely C5 or C6, analogous to nitration.

Halogenation (Chlorination, Iodination): The introduction of another halogen atom onto the ring would proceed based on the same directing principles. The high activation of the ring by the amino and methyl groups suggests that these reactions would proceed readily. For instance, in the bromination of other dialkylanilines, the position of substitution is highly dependent on reaction conditions, with strongly acidic media sometimes favoring substitution at positions that are less expected. prepchem.com Treatment of N,N-dialkylaniline N-oxides with thionyl halides can also result in regioselective halogenation. nih.gov

Nucleophilic Aromatic Substitution at the Bromine Position

The carbon-bromine bond in this compound is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions rather than direct nucleophilic aromatic substitution (SₙAr). Unactivated aryl halides like this one are generally resistant to SₙAr reactions, which typically require strong electron-withdrawing groups ortho or para to the leaving group to stabilize the Meisenheimer complex intermediate.

Direct reaction with nitrogen nucleophiles such as ammonia (B1221849) or other amines to displace the bromide is generally not feasible under standard conditions. The premier method for forming a C-N bond at this position is the Buchwald-Hartwig amination . wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. libretexts.orgnih.gov

The reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium precatalysts, phosphine (B1218219) ligands, and bases can be employed to optimize the reaction for specific substrates. researchgate.netnih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Component Example Purpose
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ Source of the active Pd(0) catalyst.
Ligand XPhos, RuPhos, BINAP Stabilizes the palladium center and facilitates the catalytic cycle.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ Activates the amine nucleophile.
Solvent Toluene, Dioxane Non-polar aprotic solvent.

| Temperature | 80-110 °C | Provides thermal energy for the reaction. |

Similar to nitrogen nucleophiles, direct substitution of the bromine by oxygen (e.g., from alkoxides or hydroxides) or sulfur (e.g., from thiolates) nucleophiles is challenging. While the Ullmann condensation, a copper-catalyzed reaction, has historically been used for such transformations, modern palladium-catalyzed methods, often considered variants of the Buchwald-Hartwig coupling, are now more common for forming C-O and C-S bonds. These reactions allow for the synthesis of aryl ethers and aryl thioethers under relatively mild conditions. The nucleophilicity of sulfur compounds is generally greater than that of their oxygen analogues, which can influence reaction conditions. msu.edu

The bromine atom makes this compound an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.govyoutube.com

The Suzuki-Miyaura coupling is one of the most versatile of these methods, involving the reaction of the aryl bromide with an organoboron compound (like a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used due to the stability and low toxicity of the organoboron reagents and its tolerance of a wide range of functional groups. nih.govresearchgate.net A typical catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Other significant palladium-catalyzed reactions applicable to this compound include:

Heck Reaction: Coupling with an alkene.

Sonogashira Reaction: Coupling with a terminal alkyne.

Stille Reaction: Coupling with an organotin compound.

Negishi Reaction: Coupling with an organozinc compound.

Table 2: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

Reaction Name Nucleophile Source Bond Formed Typical Catalyst System
Suzuki-Miyaura R-B(OH)₂ or R-B(OR')₂ C-C Pd(PPh₃)₄ / Base (e.g., Na₂CO₃, K₂CO₃)
Buchwald-Hartwig R₂NH, RNH₂ C-N Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine Ligand / Base (e.g., NaOt-Bu)
Heck Alkene C-C Pd(OAc)₂ / PPh₃ / Base (e.g., Et₃N)
Sonogashira Terminal Alkyne C-C (sp) PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N)
Stille R-Sn(Alkyl)₃ C-C Pd(PPh₃)₄

| Negishi | R-ZnX | C-C | Pd(PPh₃)₄ |

These reactions collectively provide a powerful toolkit for the chemical modification of this compound, allowing for the synthesis of a diverse range of more complex molecules.

Article Generation Incomplete: Insufficient Data for this compound

Following a comprehensive search for detailed research findings concerning the specific reactivity and reaction mechanisms of this compound, it has been determined that there is insufficient publicly available scientific literature to generate the requested article according to the specified outline. While general principles of the requested chemical transformations are well-established, specific experimental data, reaction conditions, and yields for this compound are not present in the search results.

The user's strict instructions to focus solely on this compound and to include detailed, data-driven content for each subsection cannot be fulfilled without resorting to speculation or including information on analogous, but different, compounds, which would violate the provided constraints.

The only specific reaction found for this compound is detailed below.

Reactions Involving the Amino Group

Acylation and Alkylation Reactions

Investigations into the reactivity of the amino group of this compound have shown its utility in forming new carbon-nitrogen bonds, particularly through acylation-type reactions. In one documented procedure, this compound was reacted with benzoyl isothiocyanate in acetone (B3395972) at room temperature. google.com This reaction proceeds rapidly, affording N-((2-bromo-3,4-dimethylphenyl)carbamothioyl)benzamide. google.com This transformation serves as an example of the nucleophilicity of the aniline's amino group, which attacks the electrophilic carbon of the isothiocyanate.

Table 1: Documented Acylation of this compound

Reactant 1Reactant 2SolventTemperatureProduct
This compoundBenzoyl isothiocyanateAcetone25 °CN-((2-bromo-3,4-dimethylphenyl)carbamothioyl)benzamide

Data sourced from patent literature. google.com

Sections Lacking Specific Data

For the following sections, no specific research findings, examples, or data tables for this compound could be located:

Diazotization Reactions and their Synthetic Utility:The conversion of the primary amino group of this compound to a diazonium salt, a versatile intermediate in organic synthesis, and its subsequent synthetic applications have not been detailed in the retrieved sources.

Due to the absence of specific data for the majority of the requested topics, the generation of a complete and scientifically accurate article focusing solely on this compound is not possible at this time.

Condensation Reactions with Carbonyl Compounds

The primary amino group in this compound is expected to readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is a cornerstone of amine chemistry and proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The general mechanism for this reaction is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the carbonyl carbon of the aldehyde or ketone. This results in the formation of a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The carbinolamine is then protonated on the oxygen atom, making water a good leaving group. Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the Schiff base.

The rate of this reaction is typically pH-dependent, with mild acidic conditions often favoring the dehydration step. The steric hindrance from the ortho-bromo and meta-methyl groups, as well as the electronic effects of the substituents on the aromatic ring, would influence the nucleophilicity of the amine and, consequently, the reaction kinetics.

A hypothetical data table for the condensation of this compound with selected carbonyl compounds is presented below. Please note that this data is illustrative and based on general principles of organic chemistry, as specific experimental data for this compound is scarce.

Carbonyl CompoundProduct (Schiff Base)Expected Relative Reaction Rate
FormaldehydeN-(2-bromo-3,4-dimethylphenyl)methanimineHigh
Acetaldehyde (B116499)N-(2-bromo-3,4-dimethylphenyl)ethan-1-imineModerate
AcetoneN-(2-bromo-3,4-dimethylphenyl)propan-2-imineLow
BenzaldehydeN-(2-bromo-3,4-dimethylphenyl)-1-phenylmethanimineModerate

Rearrangement Reactions and Tautomerism Studies

Aromatic amines and their derivatives can participate in various rearrangement reactions. For this compound, potential rearrangements could be induced under specific conditions, such as strong acid catalysis or photochemical activation. However, without experimental data, any discussion remains speculative.

Tautomerism, the interconversion of constitutional isomers, is a relevant concept for the derivatives of this compound, particularly its Schiff bases. The resulting imines can exhibit imine-enamine tautomerism if there is an alpha-hydrogen on the substituent derived from the carbonyl compound.

For instance, the Schiff base formed from the reaction of this compound and acetaldehyde could exist in equilibrium with its enamine tautomer. The position of this equilibrium would be influenced by factors such as solvent polarity and temperature. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be instrumental in studying such tautomeric equilibria.

Stereochemical Considerations in Reactions of this compound

The molecule this compound itself is achiral. However, its reactions can lead to the formation of chiral products, introducing stereochemical considerations.

For example, if this compound reacts with a chiral carbonyl compound, the resulting Schiff base will be a mixture of diastereomers. The stereoselectivity of such a reaction would depend on the steric and electronic interactions between the aniline and the chiral carbonyl compound during the transition state.

Furthermore, if the Schiff base derived from this compound is subsequently reduced to a secondary amine, and the substituent derived from the carbonyl compound is prochiral, a new stereocenter can be created. The use of chiral reducing agents could potentially lead to an enantioselective synthesis of one enantiomer over the other.

Spectroscopic and Analytical Research Methodologies for 2 Bromo 3,4 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation Research

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-bromo-3,4-dimethylaniline. By analyzing the magnetic properties of its atomic nuclei, researchers can map out the connectivity and spatial arrangement of atoms.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule. For this compound, the spectrum can be divided into distinct regions for aromatic, amine, and aliphatic (methyl) protons.

Aromatic Protons: The two protons on the benzene (B151609) ring (H-5 and H-6) are chemically distinct and exhibit characteristic chemical shifts and coupling patterns. H-6, being adjacent to the electron-donating amino group, is expected to be shielded and appear at a lower chemical shift (further upfield) compared to H-5, which is adjacent to the bromine atom. Their signals would appear as doublets due to coupling with each other.

Aliphatic Protons: The two methyl groups (at C-3 and C-4) are in different environments. Their protons would appear as sharp singlets in the aliphatic region of the spectrum, typically between 2.0 and 2.5 ppm.

Amine Protons: The protons of the primary amine (-NH₂) group typically produce a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Based on data from the closely related compound 3,4-dimethylaniline (B50824) chemicalbook.com, and considering the deshielding effect of the ortho-bromine substituent, the following table presents the predicted ¹H NMR chemical shifts for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-5~7.1-7.3d (doublet)
H-6~6.6-6.8d (doublet)
-NH₂~3.5-4.5 (variable)br s (broad singlet)
4-CH₃~2.2-2.3s (singlet)
3-CH₃~2.1-2.2s (singlet)

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, providing definitive evidence of the molecular structure. The chemical shifts are influenced by the electronic effects of the substituents (amino, bromo, and methyl groups).

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts. The carbon attached to the amino group (C-1) and the carbon attached to the bromine atom (C-2) will be significantly affected. The other aromatic carbons (C-3, C-4, C-5, C-6) will also show predictable shifts based on the combined electronic influence of all substituents.

Aliphatic Carbons: The two methyl carbons will appear at high field (low ppm values), characteristic of sp³-hybridized carbons.

The following table outlines the predicted ¹³C NMR chemical shifts, extrapolated from data for related dimethylaniline and bromoaniline compounds rsc.org.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-NH₂)~145
C-2 (-Br)~110
C-3 (-CH₃)~138
C-4 (-CH₃)~128
C-5~132
C-6~116
4-CH₃~20
3-CH₃~19

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the aromatic protons H-5 and H-6, confirming their adjacency.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu It would be used to definitively link the proton signals for H-5, H-6, and the two methyl groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edunih.gov This is exceptionally powerful for piecing together the molecular framework. For instance, an HMBC spectrum would show correlations from the 3-CH₃ protons to carbons C-2, C-3, and C-4, and from the H-5 proton to carbons C-1, C-3, and C-4, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of their bonding connectivity. It would show correlations between the protons of the 3-CH₃ group and the adjacent H-4 proton, as well as between the amine protons and the ortho H-6 proton, providing through-space structural confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic fingerprint of the molecule by probing the vibrations of its chemical bonds. thermofisher.com These methods are excellent for identifying functional groups and studying intermolecular forces like hydrogen bonding.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of the primary amine group, the substituted benzene ring, and the methyl groups. asianpubs.orgmaterialsciencejournal.orgresearchgate.net Studies on the closely related 2-bromo-4-methylaniline (B145976) provide a strong basis for these assignments. nih.govnih.gov

N-H Vibrations: The primary amine group gives rise to two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes. An N-H bending (scissoring) vibration is typically observed near 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is found just below 3000 cm⁻¹. C-H bending vibrations (both in-plane and out-of-plane) occur in the fingerprint region (below 1500 cm⁻¹).

C=C and C-N Vibrations: Aromatic C=C stretching vibrations result in a series of bands between 1450 and 1600 cm⁻¹. The C-N stretching vibration for aromatic amines typically appears in the 1250-1340 cm⁻¹ range.

C-Br Vibration: The C-Br stretching vibration is expected to produce a strong band at lower frequencies, generally in the 500-650 cm⁻¹ region.

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
N-H Asymmetric Stretch3450 - 3490Amine Group
N-H Symmetric Stretch3350 - 3400Amine Group
Aromatic C-H Stretch3000 - 3100Benzene Ring
Aliphatic C-H Stretch2850 - 3000Methyl Groups
N-H Bend (Scissoring)1590 - 1650Amine Group
Aromatic C=C Stretch1450 - 1600Benzene Ring
C-N Stretch1250 - 1340Aryl-Amine Bond
C-Br Stretch500 - 650Aryl-Bromide Bond

Infrared spectroscopy is particularly sensitive to hydrogen bonding. In this compound, the amine group can act as a hydrogen bond donor.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, the -NH₂ group of one molecule can form a hydrogen bond with the nitrogen atom of a neighboring molecule (N-H···N). This interaction causes the N-H stretching frequencies to shift to lower wavenumbers (a redshift) and the absorption bands to become broader compared to the spectrum in a dilute, non-polar solvent. nih.gov

Intramolecular Hydrogen Bonding: The presence of a bromine atom ortho to the amino group can lead to weak intramolecular hydrogen bonding (N-H···Br). This type of interaction is generally weaker than intermolecular N-H···N bonds but can also influence the position and shape of the N-H stretching bands. cdnsciencepub.com Studies on ortho-substituted anilines show that such interactions can lead to an increase in the separation between the asymmetric and symmetric N-H stretching frequencies. cdnsciencepub.com The effect of hydrogen bonding can be studied by comparing spectra recorded in different solvents or at varying concentrations; intermolecular effects are concentration-dependent, whereas intramolecular effects are not. youtube.comquora.com

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Pathway Research

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (molecular ion, M⁺•) and subsequent fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. nih.gov

For this compound, the molecular ion peak would be observed as a doublet at m/z 199 and 201, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The fragmentation of aromatic amines in EI-MS often involves characteristic losses. libretexts.orgresearchgate.net Common fragmentation pathways for this compound are expected to include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway for many amines. libretexts.org

Loss of a Methyl Radical: Ejection of a methyl group (•CH₃) from the molecular ion would result in fragment ions at m/z 184 and 186.

Loss of a Bromine Radical: Cleavage of the C-Br bond would lead to a fragment ion at m/z 120.

Loss of HCN: A common fragmentation for anilines involves the expulsion of a neutral hydrogen cyanide molecule from the ring.

Table 1: Predicted EI-MS Fragmentation Data for this compound

Fragment Ionm/z (⁷⁹Br isotope)m/z (⁸¹Br isotope)Proposed Loss
[C₈H₁₀BrN]⁺•199201Molecular Ion (M⁺•)
[C₇H₇BrN]⁺184186M⁺• - •CH₃
[C₈H₁₀N]⁺120-M⁺• - •Br

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. nih.gov This makes ESI-MS an excellent method for determining the molecular weight of a compound. acs.orgresearchgate.net For this compound, ESI-MS in positive ion mode would be expected to produce a prominent signal corresponding to the protonated molecule. This would appear as a doublet at m/z 200 and 202, representing the [C₈H₁₁BrN]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. The gentle nature of ESI ensures that the molecular ion remains intact, providing a clear confirmation of the compound's molecular mass.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of a compound's elemental composition by distinguishing between molecules with the same nominal mass but different atomic constituents. nih.govmdpi.com For this compound, HRMS can unequivocally confirm its molecular formula, C₈H₁₀BrN.

Table 2: Exact Mass Determination by HRMS

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺•C₈H₁₀⁷⁹BrN⁺•198.99966
[M+H]⁺C₈H₁₁⁷⁹BrN⁺200.00744

The ability of HRMS to provide exact mass measurements is crucial for differentiating this compound from other potential isobaric compounds, thereby ensuring an unambiguous identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is characterized by absorptions arising from π → π* transitions within the benzene ring. The presence of the amino group (an auxochrome) and the bromine and methyl substituents influences the position and intensity of these absorption bands.

X-ray Crystallography for Solid-State Structure Determination Research

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. In substituted anilines, hydrogen bonding is a significant directional force. nih.govresearchgate.net The crystal structure of this compound is expected to be stabilized by a network of intermolecular interactions. Based on analogous structures, the following interactions are likely to be present:

N-H···N Hydrogen Bonds: The amino group can act as a hydrogen bond donor, forming chains or other motifs with the nitrogen atom of an adjacent molecule acting as an acceptor. This is a common feature in the crystal structures of primary anilines like 4-bromo-2,6-dimethylaniline. researchgate.net

Halogen Bonding (Br···Br or Br···N): The bromine atom can participate in halogen bonding, a noncovalent interaction where it acts as an electrophilic region. Type I bromine-bromine interactions have been observed in the crystal structure of 2-bromo-4,6-dimethylaniline (B183183). nih.gov

C-H···π Interactions: The aromatic ring can act as a π-electron donor, interacting with C-H bonds from neighboring molecules. Such interactions are noted in the structure of 2-bromo-4,6-dinitroaniline. nih.gov

The interplay of these forces dictates the final crystal packing motif, influencing the physical properties of the solid material.

Table 3: Common Intermolecular Interactions in Bromo-dimethylaniline Analogs

CompoundObserved InteractionsReference
2-bromo-4,6-dimethylanilineN-H···N Hydrogen Bonds, Type I Br···Br Halogen Bonds nih.gov
4-bromo-2,6-dimethylanilineN-H···N Hydrogen Bonds researchgate.net
2-bromo-4,6-dinitroanilineN-H···O and C-H···O Hydrogen Bonds, C-Br···π Interactions nih.gov

Conformational Analysis in the Crystalline State

In the absence of experimental data for this compound, a detailed discussion of its specific crystalline conformation, including data tables of atomic coordinates, bond parameters, and intermolecular contacts, cannot be provided. Further research, involving the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis, would be required to determine the precise solid-state structure and conformational properties of this compound.

Computational and Theoretical Investigations of 2 Bromo 3,4 Dimethylaniline

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic nature of a molecule. These methods are used to determine molecular geometry, electronic distribution, and energy states with high accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. als-journal.com For aromatic amines like 2-bromo-3,4-dimethylaniline, DFT methods, particularly those using hybrid functionals like B3LYP, are employed to perform geometry optimization and predict electronic properties. als-journal.comresearchgate.net The electronic structure is heavily influenced by the interplay between the electron-donating amino (-NH2) and methyl (-CH3) groups and the electron-withdrawing bromine (-Br) atom.

Key electronic properties elucidated through DFT include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. iucr.orgnih.gov In a related compound, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine, DFT calculations at the B3LYP/6-311G(d,p) level determined the HOMO and LUMO energies to be -3.1033 eV and -0.7442 eV, respectively, resulting in an energy gap of 2.3591 eV. iucr.org Similar calculations for this compound would reveal how the specific substituent positions dictate charge distribution and reactivity.

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. als-journal.comnih.gov The MEP map visually identifies electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering a guide to the molecule's reactive sites. researchgate.net

Table 1: Predicted Electronic and Physicochemical Properties of this compound

Computational PropertyValueMethod/Source
Molecular FormulaC8H10BrNPubChem
Molecular Weight200.08 g/mol PubChem
XLogP3 (Predicted)2.7PubChem
Monoisotopic Mass198.99966 DaPubChem
Topological Polar Surface Area26.02 ŲChemScene
Hydrogen Bond Donors1ChemScene
Hydrogen Bond Acceptors1ChemScene
Rotatable Bonds0ChemScene

This table presents computationally predicted data. Interactive features are not supported in this format.

Ab Initio Methods for Molecular Orbital Analysis

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. researchgate.nettandfonline.com These methods provide a rigorous framework for analyzing molecular orbitals and intramolecular interactions.

A key analytical technique often used in conjunction with both DFT and ab initio calculations is Natural Bond Orbital (NBO) analysis. conicet.gov.ar NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical bonding concepts (e.g., lone pairs, bonding orbitals). This method is particularly useful for quantifying hyperconjugative interactions and charge delocalization. conicet.gov.arresearchgate.net For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the aromatic ring and the stabilizing interactions between the filled and vacant orbitals of the substituents and the benzene (B151609) core.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be used to interpret or verify experimental data. als-journal.com Theoretical calculations of vibrational frequencies (FT-IR and Raman) are routinely performed using DFT methods. researchgate.net After optimizing the molecular geometry to a minimum energy state, a frequency calculation can predict the positions and intensities of vibrational bands. nih.govresearchgate.net These theoretical spectra, when compared with experimental results, aid in the definitive assignment of vibrational modes. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. acs.org The prediction of ¹H and ¹³C NMR spectra is invaluable for structure elucidation. Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. conicet.gov.aracs.org

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic properties of a single molecule, molecular modeling and dynamics simulations explore the conformational possibilities and reactive transformations of molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, key conformational variables include the rotation around the C-N bond and the orientation of the two methyl groups. Computational methods can be used to generate a potential energy surface (PES) by systematically changing specific dihedral angles and calculating the energy of each resulting geometry. nih.gov This analysis reveals the most stable (lowest energy) conformers and the energy barriers that separate them. unibo.it

While a specific crystal structure for this compound is not publicly documented, studies on the closely related isomer 2-bromo-4,6-dimethylaniline (B183183) provide valuable structural insight. X-ray diffraction of 2-bromo-4,6-dimethylaniline revealed a structure in the P21/c space group with two independent molecules in the asymmetric unit, stabilized by hydrogen bonding. iucr.orgnih.gov The C-Br and C-N bond lengths were determined to be approximately 1.91 Å and 1.39 Å, respectively. nih.gov Such experimental data serves as a crucial benchmark for validating the accuracy of computational methods used in conformational analysis. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed mapping of reaction pathways, connecting reactants to products via transition states. acs.org Although specific mechanistic studies for this compound are not available in the literature, the methods can be described in the context of plausible reactions for anilines, such as palladium-catalyzed coupling reactions or electrophilic substitutions. libretexts.orgacs.org

The process involves identifying the molecular structures of the reactants, products, and any intermediates. Computational algorithms are then used to locate the transition state (TS)—the highest energy point along the reaction coordinate. acs.org The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. By elucidating the full energy profile of a reaction, chemists can gain insights into its feasibility, kinetics, and potential side reactions. acs.org

Intermolecular Interaction Studies

Computational chemistry provides powerful tools for the investigation of intermolecular interactions, which govern the solid-state packing, crystal morphology, and various physical properties of molecular solids. For this compound, these non-covalent interactions can be analyzed through methods like Hirshfeld surface analysis and the calculation of interaction energies.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close intermolecular contacts. For a molecule like this compound, the analysis would partition the crystal space into regions where the electron density contribution is dominated by a specific molecule.

H···H Interactions: These are typically the most abundant contacts, representing the interactions between hydrogen atoms on adjacent molecules. nih.gov

C···H/H···C Interactions: These represent contacts between a hydrogen atom of one molecule and a carbon atom (part of the aromatic ring) of another, which are characteristic of C-H···π interactions. conicet.gov.ariucr.org These interactions play a significant role in the stabilization of the crystal structure.

Br···H/H···Br Interactions: These contacts involve the bromine atom and are a form of halogen bonding or weaker van der Waals interaction, contributing significantly to the packing arrangement. nih.gov

The relative contributions of these interactions can be quantified as a percentage of the total Hirshfeld surface area, as illustrated in the hypothetical data table below, based on findings for structurally related molecules. nih.gov

Table 1: Hypothetical Relative Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Interaction Type Relative Contribution (%)
H···H 40 - 45%
C···H/H···C 20 - 25%
Br···H/H···Br 18 - 23%
N···H/H···N 3 - 6%
Br···C/C···Br 1 - 3%

Interaction Energy Calculations

Beyond visualization, computational methods like the PIXEL method can calculate the lattice energy and the specific energies of molecule-molecule pairs within the crystal. conicet.gov.ar These calculations partition the interaction energy into electrostatic, polarization, dispersion, and repulsion components, providing a detailed understanding of the forces holding the crystal together. acs.org For this compound, dispersion forces are expected to be the largest stabilizing contribution, with electrostatic interactions from C-H···π and other contacts also playing a crucial role. conicet.gov.ar

Structure-Reactivity Relationship Predictions

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals that determine a molecule's reactivity. researchgate.net

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are prone to attack by electrophiles. For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, which are the most electron-rich parts of the molecule. tci-thaijo.orgconicet.gov.ar

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to attack by nucleophiles. The LUMO is typically distributed over the aromatic ring, with potential contributions from the C-Br antibonding orbital. tci-thaijo.orgconicet.gov.ar

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily polarizable and more chemically reactive. researchgate.net

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. researchgate.netacs.org It provides a visual guide to the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attacks. tci-thaijo.org

Negative Regions (Red/Yellow): These are electron-rich areas with a partial negative charge, indicating favorable sites for electrophilic attack. In this compound, the most negative potential is expected to be concentrated around the nitrogen atom of the amino group due to its lone pair of electrons. tci-thaijo.orgresearchgate.net

Positive Regions (Blue): These are electron-deficient areas with a partial positive charge, indicating favorable sites for nucleophilic attack. Positive potentials are typically found around the hydrogen atoms of the amino group and, to a lesser extent, near the bromine atom. tci-thaijo.org

Global Reactivity Descriptors

From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govtci-thaijo.org These descriptors, based on DFT, provide a quantitative measure of stability and reactivity. The table below presents typical descriptors that would be calculated for this compound, with values informed by studies on similar aniline derivatives. tci-thaijo.org

Table 2: Predicted Global Reactivity Descriptors for this compound (Calculated at B3LYP Level)

Descriptor Formula Predicted Value (eV) Interpretation
HOMO Energy (EHOMO) - ~ -5.2 eV Electron-donating ability
LUMO Energy (ELUMO) - ~ -0.8 eV Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO ~ 4.4 eV Chemical reactivity, low value indicates high reactivity
Ionization Potential (I) -EHOMO ~ 5.2 eV Energy required to remove an electron
Electron Affinity (A) -ELUMO ~ 0.8 eV Energy released when an electron is added
Electronegativity (χ) (I+A)/2 ~ 3.0 eV Ability to attract electrons
Chemical Hardness (η) (I-A)/2 ~ 2.2 eV Resistance to change in electron configuration
Chemical Softness (S) 1/(2η) ~ 0.227 eV-1 Reciprocal of hardness, indicates high reactivity

QSAR (Quantitative Structure-Activity Relationship) Methodologies in a Non-Biological Context

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and a specific property or activity. scienceforecastoa.com While widely used in drug discovery for predicting biological endpoints, QSAR methodologies are equally applicable to non-biological contexts, such as predicting reaction rates, catalytic activity, or physicochemical properties like NLO response. bohrium.comajpp.insemanticscholar.org

The general QSAR process involves:

Data Set Compilation: Assembling a series of structurally related compounds with measured values for the property of interest.

Descriptor Calculation: Computing a large number of numerical parameters (descriptors) for each molecule that encode its structural, electronic, and physicochemical features.

Model Building: Using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that relates a subset of the most relevant descriptors to the measured property. researchgate.net

Validation: Rigorously testing the model's statistical significance and predictive power using internal (e.g., cross-validation) and external validation techniques. mdpi.com

For a compound like this compound, QSAR models could be developed to predict its contribution to various non-biological activities.

Example 1: Prediction of Chemical Reactivity (Basicity)

The basicity of substituted anilines (pKa value) is a fundamental chemical property that can be predicted using a QSAR-like approach. pku.edu.cn Studies have shown a strong correlation between the pKa of amines and computationally derived descriptors. pku.edu.cn A key descriptor is the molecular electrostatic potential (MEP) calculated at the nitrogen atom. A more negative MEP value on the nitrogen indicates a higher electron density and thus a greater ability to accept a proton, leading to a higher pKa (stronger base).

A QSAR model for aniline basicity could take the form: pKa = c₀ + c₁(MEP_N) + c₂(Descriptor X) + ...

Table 3: Illustrative QSAR Data for Predicting Basicity of Substituted Anilines

Compound Substituent(s) MEP on Nitrogen (a.u.) pku.edu.cn Experimental pKa pku.edu.cn
Aniline -H -0.028 4.63
4-Methylaniline 4-CH₃ -0.030 5.08
4-Bromoaniline 4-Br -0.025 3.86

| This compound | 2-Br, 3,4-(CH₃)₂ | (Predicted) | (Predicted) |

By calculating the MEP for this compound, its pKa could be predicted using such a validated model.

Example 2: Prediction of Nonlinear Optical (NLO) Activity

Organic molecules with donor-π-acceptor frameworks can exhibit significant NLO properties, which are crucial for applications in photonics and telecommunications. bohrium.com The first-order hyperpolarizability (β) is a measure of a molecule's NLO response. QSAR models can be built to predict the β value based on molecular structure. For anilines, the amino group acts as an electron donor. The nature and position of other substituents dramatically influence the NLO properties. bohrium.com

A theoretical study could systematically vary substituents on the aniline core and calculate the corresponding hyperpolarizability. A QSAR model could then be developed to predict β for new compounds. Adding a bromine atom and methyl groups, as in this compound, would alter the electron distribution and intramolecular charge transfer (ICT) characteristics, thereby modifying the NLO response. bohrium.com

Table 4: Illustrative Structure-NLO Property Relationship for Substituted Anilines

Donor Group Acceptor Group Additional Substituent Predicted Hyperpolarizability (β) (arb. units)
-NH₂ -NO₂ H High
-N(CH₃)₂ -NO₂ H Very High
-NH₂ -NO₂ 2-Br Moderate-High

| -NH₂ | -H | 2-Br, 3,4-(CH₃)₂ | (Predicted) |

This QSAR approach allows for the in silico screening of novel aniline derivatives to identify candidates with potentially high NLO activity, guiding synthetic efforts toward materials with desired properties.

Applications of 2 Bromo 3,4 Dimethylaniline in Advanced Materials and Chemical Synthesis Research

Precursor in the Synthesis of Heterocyclic Compounds

The presence of both an amine and a halogen on the aromatic ring makes 2-bromo-3,4-dimethylaniline a key starting material for constructing various heterocyclic systems. The amino group can participate in cyclization reactions, while the bromo-substituent provides a handle for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably those catalyzed by transition metals.

Indoles are a critical class of heterocyclic compounds found in a vast array of biologically active molecules and natural products. nih.gov The synthesis of substituted indoles often relies on precursors that can undergo cyclization. This compound is a suitable precursor for constructing indoles with specific substitution patterns on the benzene (B151609) ring.

One prominent strategy involves palladium-catalyzed reactions, such as the Heck or Sonogashira coupling, followed by intramolecular cyclization. For instance, coupling this compound with a terminal alkyne (Sonogashira coupling) would yield a 2-alkynylaniline intermediate. This intermediate can then undergo a copper- or gold-catalyzed cyclization to form the corresponding 5,6-dimethyl-7-bromoindole derivative. organic-chemistry.org The choice of catalyst and reaction conditions can be tailored to control the regioselectivity of the cyclization.

Another approach is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an internal alkyne with the bromoaniline derivative. This method allows for the direct formation of polysubstituted indoles. The specific substitution of this compound would lead to indoles with a defined arrangement of methyl groups on the carbocyclic portion of the indole nucleus.

Table 1: Potential Indole Synthesis Strategies Using this compound

Synthesis Name Key Reactants Catalyst/Reagent Resulting Intermediate/Product
Fischer Indole Synthesis Phenylhydrazine derivative Acid catalyst (e.g., H₂SO₄, PPA) Indole
Bischler-Möhlau Indole Synthesis α-Halo-ketone N/A 2-Aryl-indole
Larock Indole Synthesis Internal alkyne Pd(OAc)₂ Polysubstituted indole

This table presents generalized strategies where this compound or its derivatives could serve as a starting material.

Quinolines and their isomers, isoquinolines, are fundamental scaffolds in medicinal chemistry and materials science. nih.govmdpi.com Several classical and modern synthetic methods for quinolines can utilize substituted anilines like this compound.

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. iipseries.org Reacting this compound with a suitable β-diketone, such as acetylacetone, under strong acid conditions (e.g., sulfuric acid) would lead to the formation of a polysubstituted quinoline. The Doebner-von Miller reaction is another viable route, which uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid. nih.gov

Modern approaches often employ transition-metal-catalyzed annulation reactions. For example, a palladium-catalyzed reaction between this compound and an alkyne could be designed to construct the quinoline core through a cascade of coupling and cyclization steps. organic-chemistry.org The substitution pattern on the resulting quinoline would be directly determined by the starting aniline.

Benzodiazepines are a well-known class of psychoactive compounds, and their core structure is a key target in drug discovery. researchgate.netnih.gov The synthesis of 1,4-benzodiazepines often begins with 2-aminobenzophenones. wum.edu.pl this compound can serve as a precursor to the required 2-amino-3',4'-dimethyl-5-bromobenzophenone intermediate. This transformation can be achieved through a Friedel-Crafts acylation, although protection of the amino group is typically required, or through a palladium-catalyzed carbonylative coupling reaction with an arylboronic acid.

Once the substituted 2-aminobenzophenone is formed, it can be reacted with an amino acid ester hydrochloride (e.g., glycine ethyl ester hydrochloride) in a solvent like pyridine to induce cyclization and form the seven-membered diazepine ring. The resulting benzodiazepine would carry the 7-bromo-8,9-dimethyl substitution pattern, a unique decoration that could be explored for novel biological activities. This synthetic pathway highlights the role of this compound as a foundational block for creating complex, fused-ring heterocyclic systems. nih.gov

Building Block for Functional Organic Materials

The unique electronic and structural features of this compound make it a candidate for research into new organic materials. The dimethylaniline moiety is electron-rich, a property often exploited in materials for electronics, while the bromo- group provides a reactive site for polymerization or for linking the unit to other functional molecules.

In the field of materials science, substituted anilines are precursors to conductive polymers like polyaniline. Furthermore, the presence of a halogen atom allows this compound to be used as a monomer in various cross-coupling polymerization reactions.

For instance, in Suzuki polymerization , the bromo- group can react with a diboronic acid or ester in the presence of a palladium catalyst to form a conjugated polymer backbone. Similarly, it can be used in Stille polymerization (reacting with an organotin reagent) or Heck polymerization (reacting with a divinyl compound). The resulting polymers would incorporate the electron-donating dimethylaniline unit, which could be beneficial for applications in organic electronics, such as hole-transporting layers in electronic devices. Research has indicated that aromatic organic intermediates with amino and halogen groups are useful for preparing aromatic conductive polymers. researchgate.net

Table 2: Potential Polymerization Reactions Involving this compound

Polymerization Type Co-monomer Type Catalyst Potential Polymer Property
Suzuki Polymerization Aryl diboronic acid/ester Palladium complex Conjugated, potentially hole-transporting
Stille Polymerization Aryl distannane Palladium complex Conjugated, functionalizable
Heck Polymerization Divinyl aromatic compound Palladium complex π-Conjugated system

The development of materials for OLEDs is a major focus of modern materials chemistry. The performance of an OLED device depends on the properties of the materials used in its various layers, including the hole-injection layer (HIL), hole-transport layer (HTL), emissive layer (EML), and electron-transport layer (ETL).

The this compound unit can be incorporated into larger molecules designed for use in OLEDs. The dimethylaniline group is a well-known electron-donating moiety, which is a common structural feature in molecules used for hole transport. Researchers could use this compound as a starting material and employ cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach it to other aromatic systems, such as triphenylamine, carbazole, or fluorene derivatives, which are common cores for HTL materials. By building larger, conjugated molecules from this initial block, researchers can fine-tune the electronic properties (such as the HOMO/LUMO energy levels) to optimize charge transport and device efficiency. While this compound itself is not an OLED material, its role as a decorated building block in the synthesis of such materials is an active area of research.

Intermediate in Agrochemicals and Specialty Chemicals Research

The structural core of this compound is closely related to molecules used in the production of agricultural and specialty chemicals. Its role in this area is primarily as a versatile intermediate that can be chemically modified to produce more complex, active compounds.

The 3,4-dimethylaniline (B50824) framework is a key component in certain herbicides. For instance, the synthesis of the widely used herbicide Pendimethalin involves intermediates derived from xylene, which are then nitrated and reduced to form a dimethylaniline structure google.com. Furthermore, brominated dialkylanilines are recognized as important intermediates for creating insecticidally active compounds. Patents have described processes for preparing 4-bromo-2,6-dialkylanilines as precursors for insecticides google.com.

Given these precedents, this compound serves as a logical scaffold for research into new agrochemicals. The bromine atom offers a reactive handle for introducing additional functional groups through cross-coupling reactions, while the dimethylaniline core is a known pharmacophore in crop protection. Researchers can utilize this intermediate to synthesize libraries of novel compounds to be screened for herbicidal or insecticidal activity.

Related Compound Agrochemical Application
3,4-dimethylanilinePrecursor in the synthesis of herbicides like Pendimethalin google.com.
4-bromo-2,6-dialkylanilinesIntermediates for the synthesis of insecticidal compounds google.com.

Aromatic amines are one of the most fundamental classes of intermediates in the synthesis of dyes and pigments chemicalbull.comsciencemadness.org. They are essential starting materials for producing azo dyes, triphenylmethane dyes, and other colorants. The compound 4-bromo-N,N-dimethylaniline, a structural isomer, is used to prepare the Grignard reagent necessary for the synthesis of triarylmethane dyes like Crystal Violet and Malachite Green acs.orgresearchgate.net.

This compound fits this profile as a potential dye intermediate. The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, a large and commercially significant class of colorants. The bromine atom provides a site for further functionalization, and the methyl groups can influence the final color (chromophoric shift) and properties such as lightfastness and solubility in various media. Its structure allows for the creation of unique dye molecules that may offer novel shades or improved performance characteristics for textiles, plastics, and other materials chemicalbull.com.

Ligand and Catalyst Precursor in Organometallic Chemistry Research

In organometallic chemistry, aryl halides are critical starting materials for the synthesis of reagents and ligands msu.edu. The carbon-bromine bond in this compound can be readily converted into a more reactive organometallic species. For example, treatment with a strong base like butyllithium can lead to a lithium-halogen exchange, or reaction with magnesium metal can form a Grignard reagent msu.edu.

These highly reactive organometallic intermediates derived from this compound can then be used to construct complex ligands for transition metal catalysts. For instance, they can be reacted with phosphorus halides to create phosphine (B1218219) ligands or used in multi-step syntheses to produce N-heterocyclic carbene (NHC) precursors. The specific substitution pattern of the aniline—with the amino group and methyl groups—can impart unique steric and electronic properties to the resulting ligand, which in turn influences the activity, selectivity, and stability of the final catalyst. Research on related bromo-dimethylaniline isomers has noted their utility in organometallic chemistry, underscoring the potential of this class of compounds researchgate.netnih.gov.

Role in Mechanistic Organic Chemistry Studies (as a model compound)

Substituted aromatic compounds like this compound are valuable as model systems for studying the mechanisms of chemical reactions. The molecule contains multiple functional groups with competing electronic and steric effects, making it an excellent substrate for investigating reaction selectivity.

The key features for mechanistic studies include:

An activating amino group (-NH₂): This is a strong ortho-, para-directing group.

A deactivating bromo group (-Br): This is a weak deactivating but also ortho-, para-directing group.

Two activating methyl groups (-CH₃): These are weak ortho-, para-directing groups.

This complex interplay of substituents allows researchers to study the regioselectivity of further electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation. The outcome of such reactions provides insight into the delicate balance of electronic activation/deactivation and steric hindrance. Additionally, the C-Br bond makes the compound a suitable model substrate for investigating the mechanisms of various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental transformations in modern organic synthesis.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 2-bromo-3,4-dimethylaniline and its derivatives is a primary area of future research. Traditional methods for the synthesis of similar compounds, such as the bromination of dimethylanilines, often involve harsh reagents and can lead to isomeric mixtures, necessitating tedious purification steps. acs.org For instance, the synthesis of 4-bromo-o-xylene, a precursor to 3,4-dimethylaniline (B50824), can be achieved in high yield, but the subsequent ammonolysis requires high pressure and temperature. acs.org

Future research will likely focus on the following areas to create more sustainable synthetic pathways:

Catalytic Systems: Exploring novel transition metal-free catalytic systems is a promising avenue. researchgate.net For example, a method for synthesizing 3,4-dimethylaniline involves a water-soluble palladium complex catalyst, which can be recovered and reused, showcasing a step towards greener chemistry. google.com

Alternative Brominating Agents: Investigating milder and more selective brominating agents than elemental bromine is crucial. The use of N-bromosuccinimide (NBS) in solvents like acetonitrile (B52724) has been shown to be effective for the bromination of related anilines. chemicalbook.com Another approach involves using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, which allows for monobromination of aromatic amines with high regioselectivity, often without the need for protecting the amino group. researchgate.net

Flow Chemistry: The application of continuous flow technology can offer significant advantages in terms of safety, scalability, and product consistency.

A notable patented method for producing 3,4-dimethylaniline involves the high-pressure ammonolysis of 4-bromo-ortho-xylene in the presence of a copper catalyst. google.com While effective, this process requires specialized equipment and operates under demanding conditions. google.com Another patented approach describes the synthesis of 3,4-dimethylaniline via the catalytic hydrogenation reduction of 3-chloromethyl-4-methylnitrobenzene. google.com This method utilizes a recyclable palladium complex catalyst, highlighting a move towards more sustainable processes. google.com

Table 1: Comparison of Synthetic Methods for Related Anilines
MethodStarting MaterialReagents/CatalystKey FeaturesReference
Ammonolysis4-bromo-ortho-xyleneAmmonia (B1221849), Copper catalystHigh pressure and temperature required. google.com
Catalytic Hydrogenation3-chloromethyl-4-methylnitrobenzeneH₂, Palladium complex catalystRecyclable catalyst, greener approach. google.com
Bromination3,5-dimethylanilineN-bromosuccinimide (NBS)Effective for bromination of related anilines. chemicalbook.com
MonobrominationAromatic amines2,4,4,6-tetrabromo-2,5-cyclohexadien-1-oneHigh regioselectivity, no protection needed. researchgate.net

Exploration of New Reactivity Patterns and Transformations

Understanding and expanding the reactivity of this compound is fundamental to unlocking its synthetic utility. The presence of the bromo, amino, and methyl groups on the aromatic ring offers multiple sites for chemical modification. smolecule.com

Future investigations in this area could include:

Cross-Coupling Reactions: The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are powerful tools for constructing complex molecules from simple building blocks. The reactivity of the bromine atom in such reactions is a key area of study.

Directed Metalation: The amino and methyl groups can potentially direct ortho-lithiation or other metalation reactions, enabling regioselective functionalization of the aromatic ring.

Oxidation and Reduction: The aniline (B41778) moiety can undergo oxidation to form nitroso or nitro compounds, while the aromatic ring can be reduced under specific conditions. smolecule.com

Radical Reactions: The generation and subsequent reactions of radical cations derived from dimethylanilines have been shown to lead to para-substituted products. acs.org Exploring similar reactivity for this compound could unveil new synthetic pathways.

For instance, studies on N,N-dimethylaniline have shown that its reaction with Cu(II) generates a radical cation that can undergo nucleophilic substitution to yield para-substituted dialkylanilines. acs.org Similar investigations with this compound could reveal interesting reactivity patterns influenced by the existing substituents.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental work.

Key areas for future computational research include:

Reaction Pathway and Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms and predict activation energies for different reaction pathways. This can help in understanding regioselectivity and optimizing reaction conditions.

Spectroscopic Prediction: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of new compounds derived from this compound.

Structure-Property Relationship Studies: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of derivatives with their biological activity or physical properties.

Predictive Yield Modeling: While challenging, the development of machine learning models to predict reaction yields based on a variety of reaction parameters is an emerging area of research. acs.org Such models could significantly accelerate the optimization of synthetic procedures. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound into automated platforms represents a significant step towards high-throughput screening and optimization.

Future efforts in this domain will likely involve:

Flow Reactor Synthesis: Developing continuous flow processes for the synthesis of this compound can improve safety, efficiency, and scalability. For example, the bromination of 2,5-dimethylaniline (B45416) has been successfully carried out in a microtubular flow reactor.

Automated Library Synthesis: Utilizing automated synthesis platforms, such as robotic systems, can enable the rapid generation of a library of derivatives of this compound. acs.org This is particularly valuable for drug discovery and materials science research, where a large number of compounds need to be synthesized and tested.

Real-time Reaction Monitoring: The integration of in-line analytical techniques (e.g., IR, NMR) into flow reactors can provide real-time data on reaction progress, allowing for rapid optimization of reaction conditions.

Discovery of Novel Applications in Emerging Technologies

While the current applications of this compound are not extensively documented, its unique structure suggests potential for use in a variety of emerging technologies.

Future research could explore its application in:

Organic Electronics: The electronic properties of aniline derivatives make them interesting candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conductive polymers. iucr.org The bromine atom can be further functionalized to tune the electronic properties of the resulting materials.

Pharmaceuticals and Agrochemicals: Substituted anilines are common scaffolds in many biologically active molecules. iucr.org this compound could serve as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. For example, related brominated anilines are used in the synthesis of drug candidates.

Sensors and Probes: The aniline moiety can be incorporated into fluorescent probes for the detection of specific analytes. The substitution pattern on the aromatic ring can be modified to tune the selectivity and sensitivity of the sensor.

The development of new applications will require interdisciplinary collaboration between synthetic chemists, materials scientists, and biologists to fully realize the potential of this versatile chemical compound.

Conclusion

Summary of Key Research Findings

2-bromo-3,4-dimethylaniline is a substituted aromatic amine whose chemistry is well-understood through the established principles of aniline (B41778) and aryl halide reactivity. Its synthesis is plausibly achieved by the electrophilic bromination of 3,4-dimethylaniline (B50824). The compound's key chemical features are a nucleophilic primary amine and a C-Br bond amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions. However, the steric hindrance imparted by the adjacent bromo and methyl substituents is expected to significantly influence its reactivity, potentially requiring specialized catalytic systems for successful transformations. diva-portal.org

Broader Impact of Research on this compound

While direct research on this compound itself is limited, the study of its synthesis and reactivity provides valuable insights into the chemistry of sterically hindered anilines. Such compounds are important for systematically probing the limits of catalytic reactions and for designing molecules with specific three-dimensional structures. Its potential as a building block in medicinal chemistry and materials science lies in its capacity for controlled, sequential functionalization, making it a candidate for constructing complex molecular architectures for pharmaceuticals and organic electronics.

Concluding Remarks and Outlook for Future Studies

This compound represents a synthetically accessible yet under-explored chemical entity. Future research would benefit from a definitive, high-yield synthesis and full experimental characterization of its physical and spectral properties. A systematic investigation into its performance in modern cross-coupling reactions would clarify the impact of its specific steric and electronic profile. Exploring its use as a building block for novel heterocyclic systems or as a monomer for functional polymers could uncover new applications in drug discovery and materials science, transforming it from a chemical curiosity into a valuable synthetic tool.

Q & A

Q. (Basic) What are the optimal synthetic routes for preparing 2-bromo-3,4-dimethylaniline with high regioselectivity?

The compound is synthesized via bromination of 3,4-dimethylaniline. Key methods include:

  • Direct bromination : Use Br₂ in acetic acid at 0–5°C to minimize di-bromination. Yields ~70–80% with regioselectivity controlled by steric hindrance from methyl groups .
  • N-Bromosuccinimide (NBS) : Employ NBS with FeBr₃ catalyst in CH₂Cl₂ for milder conditions, achieving >85% regioselectivity at the 2-position . Solvent polarity and temperature critically influence byproduct formation; chloroform reduces oxidation compared to acetic acid .

Q. (Basic) What analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons appear as doublets at δ 6.8–7.2 ppm; methyl groups resonate as singlets at δ 2.2–2.5 ppm.
  • ¹³C NMR : C-Br carbon at δ 115–120 ppm; NH₂ carbon at δ 145–150 ppm .
    • IR Spectroscopy : NH₂ stretching at ~3450 cm⁻¹; C-Br vibration at ~550 cm⁻¹ .
    • Mass Spectrometry : Molecular ion peak at m/z 200.08 (C₈H₁₀BrN⁺) confirms molecular weight .
    • X-ray Crystallography : Resolves steric interactions between methyl groups (if crystallized) .

Q. (Basic) How can researchers mitigate common side reactions during synthesis?

  • Di-bromination : Use stoichiometric Br₂ (1:1 molar ratio) and monitor reaction progress via TLC .
  • Amine Oxidation : Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants like BHT .
  • Byproduct Removal : Quench excess Br₂ with Na₂S₂O₃ and purify via column chromatography (silica gel, hexane/EtOAc 4:1) .

Advanced Research Questions

Q. (Advanced) How does this compound participate in palladium-catalyzed cross-coupling reactions?

The bromine atom acts as an electrophilic site for Suzuki-Miyaura couplings. Optimized conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ with SPhos ligand (10 mol% for steric substrates).
  • Base: K₂CO₃ in dioxane/water (3:1) at 80°C for 12 hours.
  • Substrate Scope: Coupling with aryl boronic acids yields biaryl derivatives (70–85% yield). Steric hindrance from 3,4-methyl groups reduces reactivity, requiring higher catalyst loading .

Q. (Advanced) What computational methods predict the reactivity of this compound in electrophilic substitution?

  • *DFT Calculations (B3LYP/6-31G)**:
  • Methyl groups increase electron density at the 5-position, directing electrophiles (e.g., NO₂⁺) to this site.
  • Bromine’s −I effect deactivates the ring but para-directs via resonance.
    • Experimental validation: Nitration yields 5-nitro-2-bromo-3,4-dimethylaniline as the major product (75% selectivity) .

Q. (Advanced) What are the key factors influencing the stability of this compound under varying storage conditions?

  • Light Sensitivity : UV exposure cleaves the C-Br bond; store in amber glass at 2–8°C .
  • Thermal Stability : Decomposes above 40°C (TGA data shows 5% weight loss at 45°C) .
  • Oxidative Degradation : Amine oxidation in air forms nitro derivatives; argon-blanketed storage extends shelf-life to >12 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.